4-Hydroxycyclohexanecarbonyl chloride

Description

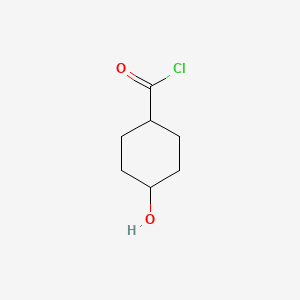

4-Hydroxycyclohexanecarbonyl chloride is a cyclohexane derivative functionalized with a hydroxyl (-OH) group at the 4-position and a reactive carbonyl chloride (-COCl) group. This compound is primarily used in organic synthesis as an acylating agent, particularly in pharmaceutical and fine chemical industries. Its structure combines the steric effects of the cyclohexane ring with the polarity of the hydroxyl and acyl chloride groups, influencing its reactivity and physical properties.

Properties

IUPAC Name |

4-hydroxycyclohexane-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO2/c8-7(10)5-1-3-6(9)4-2-5/h5-6,9H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWSLHLSBTUFSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxycyclohexanecarbonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 4-hydroxycyclohexanecarboxylic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction typically proceeds under reflux conditions, where the acid is treated with the chlorinating agent, resulting in the formation of the desired carbonyl chloride compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxycyclohexanecarbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.

Reduction Reactions: The compound can be reduced to 4-hydroxycyclohexanemethanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acyl chlorides.

Lithium Aluminum Hydride (LiAlH4): A strong reducing agent for converting carbonyl compounds to alcohols.

Major Products Formed:

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

4-Hydroxycyclohexanecarbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxycyclohexanecarbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by various nucleophiles, such as amines, alcohols, and thiols . This reactivity allows the compound to form stable amide, ester, and thioester linkages, which are essential in the synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The reactivity and properties of 4-hydroxycyclohexanecarbonyl chloride are heavily influenced by substituents on the cyclohexane ring. Below is a comparative analysis with key analogs:

Table 1: Key Structural Analogs

Reactivity and Functional Group Interactions

- Hydroxyl Group Influence: The -OH group in this compound facilitates hydrogen bonding, enhancing solubility in polar solvents (e.g., water, alcohols) compared to non-polar analogs like the ethyl or isopropyl derivatives. However, the acyl chloride group (-COCl) remains highly reactive toward nucleophiles (e.g., amines, alcohols), enabling peptide coupling or esterification reactions .

- Steric Effects : Bulky substituents (e.g., isopropyl in 4-isopropylcyclohexanecarbonyl chloride) hinder reaction rates in sterically demanding environments, whereas smaller groups (e.g., -OH, -CH₂CH₃) allow faster acyl transfer .

- Acid Sensitivity: The dimethylamino derivative (trans-4-(dimethylamino)cyclohexanecarbonyl chloride hydrochloride) is stabilized as a hydrochloride salt, reducing its reactivity compared to the free base form .

Research Findings and Data Gaps

While extensive data exist for analogs (e.g., NMR spectra for 4-isopropyl derivatives , safety protocols for cyclohexane-based compounds ), specific physicochemical properties (melting/boiling points, exact solubility) of this compound remain unaddressed in the provided evidence. Further experimental studies are required to fill these gaps.

Biological Activity

4-Hydroxycyclohexanecarbonyl chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and organic synthesis. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

- Chemical Formula : CHClO

- Molecular Weight : 162.62 g/mol

- CAS Number : 2719-27-9

This compound acts primarily as a reactive intermediate in organic synthesis. Its mechanism involves:

- Nucleophilic Substitution : Reacts with nucleophiles (amines, alcohols, thiols) to form various derivatives such as amides and esters.

- Hydrolysis : Under aqueous conditions, it hydrolyzes to form cyclohexanecarboxylic acid and hydrochloric acid.

Biological Activity

Research indicates that this compound is involved in the synthesis of thiourea derivatives, which exhibit notable antibacterial and antifungal properties. These derivatives have been shown to inhibit the growth of various pathogenic bacteria and yeast strains.

Table 1: Biological Activities of Thiourea Derivatives Synthesized from this compound

| Compound Type | Activity Type | Organism Tested | Reference |

|---|---|---|---|

| Thiourea Derivative 1 | Antibacterial | Staphylococcus aureus | |

| Thiourea Derivative 2 | Antifungal | Candida albicans | |

| Thiourea Derivative 3 | Antibacterial | Escherichia coli |

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing various thiourea derivatives from this compound demonstrated their effectiveness against resistant bacterial strains. The results indicated that certain modifications enhanced their antimicrobial potency, suggesting potential for developing new therapeutic agents.

Case Study 2: Enzyme Mechanism Studies

Research utilizing this compound as a substrate revealed insights into enzyme mechanisms involving thioesterases. These studies highlighted the compound's role in understanding enzyme substrate specificity and catalysis within microbial systems .

Applications in Research

This compound is employed in various applications:

- Pharmaceutical Development : As an intermediate for synthesizing drugs, including those targeting infectious diseases.

- Material Science : Used in creating polymers with specific properties due to its reactive nature.

- Biochemical Research : Modifies biomolecules for studying enzyme interactions and metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.